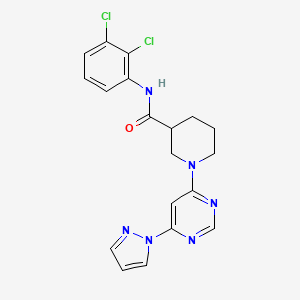

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-3-carboxamide

Description

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-3-carboxamide is a heterocyclic small molecule featuring a pyrimidine core substituted with a pyrazole ring at the 6-position and a piperidine-3-carboxamide group at the 4-position.

Propriétés

IUPAC Name |

N-(2,3-dichlorophenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N6O/c20-14-5-1-6-15(18(14)21)25-19(28)13-4-2-8-26(11-13)16-10-17(23-12-22-16)27-9-3-7-24-27/h1,3,5-7,9-10,12-13H,2,4,8,11H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKHWBIZAXFLGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=C(C(=CC=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-3-carboxamide is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for drug development based on current research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Piperidine ring : A six-membered ring containing nitrogen.

- Pyrimidine moiety : A six-membered ring with two nitrogen atoms.

- Pyrazole unit : A five-membered ring containing two nitrogen atoms.

- Chlorophenyl group : A phenyl ring substituted with chlorine atoms.

The molecular formula is with a molecular weight of approximately 445.41 g/mol.

Biological Activity Overview

Research indicates that compounds similar to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-3-carboxamide exhibit various biological activities, including:

- Anticancer Activity : Pyrazole derivatives have shown significant inhibitory effects on cancer-related enzymes such as BRAF(V600E) and EGFR, suggesting potential utility in oncology .

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways by reducing the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) .

- Antimicrobial Properties : Preliminary studies suggest that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis and death .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the pyrazole and pyrimidine rings allows for interaction with various enzymes involved in cancer progression and inflammation. For instance, studies indicate that these compounds can inhibit monoamine oxidases and other metabolic enzymes .

- Receptor Modulation : The structural components may also interact with neurotransmitter receptors, potentially influencing neurological pathways.

- Cell Membrane Disruption : Some derivatives exhibit the ability to compromise bacterial cell membranes, leading to increased permeability and subsequent cell death .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound shares a pyrimidine-piperidine-carboxamide backbone with several analogs. Key differences lie in substituents on the pyrimidine ring and the carboxamide group, which critically influence physicochemical properties and target affinity.

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Pyrimidine Substituent: The 1H-pyrazol-1-yl group in the target compound and BJ52910 provides a planar, aromatic heterocycle conducive to π-π stacking interactions. TK0 replaces pyrimidine with a thieno[2,3-d]pyrimidin-4-yl system, increasing steric bulk and electron density.

Carboxamide Substituent: The 2,3-dichlorophenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to BJ52910’s (pyridin-2-yl)methyl group , which offers basicity and water solubility.

Molecular Complexity :

Physicochemical and Pharmacokinetic Trends

- Lipophilicity : The target compound’s dichlorophenyl group likely results in higher logP than BJ52910 but lower than TK0’s benzothiophen-containing structure .

- Solubility : BJ52910’s pyridinylmethyl group may confer better aqueous solubility than the dichlorophenyl variant .

- Metabolic Stability : Thiadiazole (BJ52846) and benzothiophen (TK0) groups could influence cytochrome P450 interactions .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what intermediates are critical?

Answer: The synthesis involves sequential coupling reactions:

Pyrimidine-pyrazole core formation : React 6-chloropyrimidin-4-amine with 1H-pyrazole under Pd-catalyzed cross-coupling (e.g., Pd(PPh₃)₄, CuI, and Cs₂CO₃ in DMF at 100°C).

Piperidine ring introduction : Use reductive amination or nucleophilic substitution to attach the piperidine moiety.

Carboxamide coupling : Employ HATU or EDCI with 2,3-dichloroaniline in anhydrous DMF.

Key intermediates include the pyrimidine-pyrazole hybrid (monitored via TLC, Rf = 0.3 in DCM/MeOH 9:1) and the piperidine-3-carboxylic acid derivative. Purify intermediates via column chromatography (silica gel, DCM/MeOH gradient) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

Answer:

- HPLC-UV : Use a C18 column with 0.1% TFA water/acetonitrile gradient (λ = 254 nm; target purity >98%) .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify proton environments (e.g., pyrazole δ ~6.7 ppm, pyrimidine δ ~8.6 ppm). 2D NMR (HSQC, HMBC) resolves connectivity ambiguities .

- Mass Spectrometry : ESI-MS or HRMS (e.g., observed [M+H]⁺ = 392.2 vs. theoretical 392.1) .

Q. What in vitro assays are suitable for initial biological activity screening?

Answer:

- Kinase inhibition assays : Use ADP-Glo™ for ALK kinase activity (IC₅₀ determination, 0.1–100 μM range).

- Cytotoxicity assays : MTT or CellTiter-Glo in ALK-driven cell lines (e.g., Karpas-299), with 72-hour incubation .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole-pyrimidine coupling be addressed?

Answer:

- Directing groups : Introduce tert-butyl at pyrimidine C4 to sterically guide substitution to C6.

- Catalytic optimization : Use Pd/Cu systems with Xantphos ligand in DMF at 120°C, improving yields to 65% .

- Microwave-assisted synthesis : Reduces reaction time (2 hours vs. 24 hours) and enhances regioselectivity .

Q. How to resolve discrepancies between computational NMR predictions and experimental data?

Answer:

- Solvent effects : Compare DFT calculations (Gaussian09, B3LYP/6-31G*) in DMSO-d₆ vs. CDCl₃.

- Dynamic effects : Variable-temperature NMR (25–60°C) identifies tautomerism (e.g., pyrazole NH exchange).

- 2D NMR validation : HMBC correlations between pyrimidine C4 (δ ~160 ppm) and piperidine N1 confirm connectivity .

Q. What strategies validate target engagement when assay data conflict?

Answer:

Q. How to optimize metabolic stability using computational tools?

Answer:

Q. What parameters ensure reproducibility in carboxamide coupling?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.